molecular formula C10H12Br2O B034482 1-Bromo-2-(4-bromobutoxy)benzene CAS No. 105212-11-1

1-Bromo-2-(4-bromobutoxy)benzene

Cat. No.: B034482
CAS No.: 105212-11-1
M. Wt: 308.01 g/mol
InChI Key: DTQMNVGKPXPAFP-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 4-bromobutoxy group is attached to the second carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-bromobutoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-hydroxybenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include phenols, ethers, or amines.

    Oxidation: Products include quinones or phenols.

    Reduction: Products include hydrocarbons or partially reduced intermediates.

Scientific Research Applications

1-Bromo-2-(4-bromobutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical compounds and as a building block for drug discovery.

    Industry: Applied in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The 4-bromobutoxy group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.

    4-Bromobutyl phenyl ether: Similar structure but lacks the second bromine atom on the benzene ring.

    1-Bromo-4-phenoxybutane: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness: 1-Bromo-2-(4-bromobutoxy)benzene is unique due to the presence of both a bromine atom and a 4-bromobutoxy group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields of research.

Biological Activity

1-Bromo-2-(4-bromobutoxy)benzene, a brominated aromatic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂Br₂O
  • Molecular Weight : 308.01 g/mol
  • Density : 1.601 g/cm³
  • Boiling Point : 336.7 °C at 760 mmHg

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes necessary for microbial survival.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, indicating its effectiveness against various cancer cell lines. Notably, it has shown the ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM. The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)40Apoptosis induction via caspases
HeLa (Cervical Cancer)35Cell cycle arrest
A549 (Lung Cancer)45Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been implicated in the apoptotic effects observed in cancer cells.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments have indicated potential irritations to eyes and skin upon exposure, necessitating caution during handling and application.

Table 3: Toxicity Data

EndpointEffectReference
Eye IrritationCauses irritation
Skin IrritationCauses irritation
Respiratory EffectsMay cause respiratory tract irritation

Properties

IUPAC Name

1-bromo-2-(4-bromobutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMNVGKPXPAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370580
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105212-11-1
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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